十八胺盐酸盐

描述

Octadecylamine (ODA) is a long-chain primary amine, which due to its amphiphilic nature, finds applications in various fields including material science and analytical chemistry. It has been utilized in the synthesis of colloidal silver nanoparticles, where it acts as both a reducing and a stabilizing agent . Additionally, ODA has been used to modify the surface of upconversion nanoparticles (UCNP) to study energy transfer processes . Its ability to be isolated from water and quantified suggests its potential for environmental monitoring . Furthermore, ODA-functionalized graphene vesicles have been synthesized for electrochemical sensing applications , and it has been blended with ionogenic liquid-crystalline copolymers to study phase states and structures . Lastly, ODA derivatives have been synthesized and applied in the petroleum field as demulsifiers and dispersants for oil spills .

Synthesis Analysis

The synthesis of ODA-stabilized nanoparticles is a notable application. A single-step process has been developed to create size-controlled silver nanoparticles using ODA, which electrostatically complexes to Ag+ ions, reduces them, and stabilizes the resulting nanoparticles . In another study, ODA was etherified with tetraethylene glycol and subsequently quaternized to synthesize an amphiphilic ionic liquid for use in the petroleum industry .

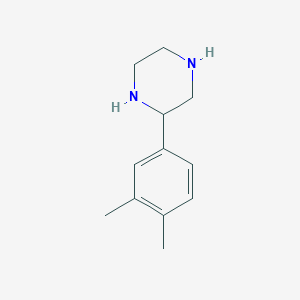

Molecular Structure Analysis

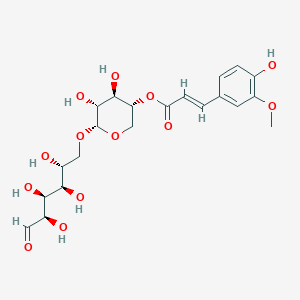

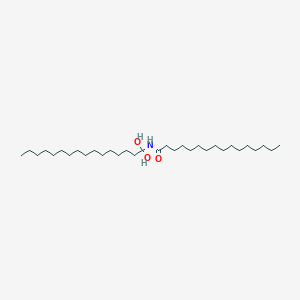

ODA's molecular structure allows it to interact with various substances. Its long hydrophobic tail and amine head group enable it to form complexes with metal ions and to modify the surface of nanoparticles . The structure of ODA derivatives has been confirmed using NMR spectroscopy, which is crucial for understanding their interactions at the molecular level .

Chemical Reactions Analysis

ODA participates in chemical reactions that lead to the formation of complexes with metal ions and the stabilization of nanoparticles . It also reacts to form ionic bonds with acrylic acid groups in copolymers, affecting the phase state and structure of the resulting blends .

Physical and Chemical Properties Analysis

The physical and chemical properties of ODA and its derivatives have been extensively studied. Its amphiphilic nature allows it to form intermolecular conjugates with UCNP and to self-assemble into graphene vesicles . The phase state of ODA blends with ionogenic copolymers has been analyzed using IR spectroscopy and gel permeation chromatography (GPC), revealing the formation of various liquid-crystalline phases . The surface activity, aggregation, adsorption, and solubility properties of ODA derivatives have been investigated, demonstrating their potential as demulsifiers and dispersants .

科学研究应用

碳钢的腐蚀防护: 十八胺 (ODA) 在保护碳钢免受腐蚀方面特别有效。它在钢表面形成疏水薄膜,该薄膜已使用电化学阻抗和表面观察技术进行了分析 (Baux 等人,2018 年)。此外,分子动力学模拟表明,ODA 薄膜阻碍了腐蚀性物质的扩散,提供了显着的抑制能力 (Li 等人,2022 年)。

纳米材料的改性: ODA 已被用于合成疏水蓝色荧光纳米金刚石。这种改性使纳米金刚石分散在疏水溶剂中,可用于生物成像和疏水环境中的应用 (Mochalin 和 Gogotsi,2009 年)。

自组装和纳米粒子稳定: ODA 在纳米粒子的自组装和稳定中发挥作用。它在疏水金纳米粒子的微波辐射合成中的应用已被证明,其中它有助于在无毒溶剂中形成均匀且稳定的分散体 (Shen 等人,2006 年)。

膨胀土的改性: 在土木工程中,ODA 已被用于改性膨胀土,提高其拒水性和降低其可塑性。这种改性改变了土壤的物理性质,使其更适用于某些工程应用 (Wang 等人,2021 年)。

纺织工程: ODA 用于改性织物,以赋予自清洁和自愈合特性。用包囊多巴胺的 ODA 处理过的织物表现出改进的耐用性和疏水性,适用于各个行业 (Liu 等人,2015 年)。

药物递送系统: ODA 已用于基于纳米凝胶的药物递送系统的开发。具体来说,它已被嫁接到硫酸软骨素上用于姜黄素递送,显示出在癌症治疗应用中的潜力 (Setayesh 等人,2020 年)。

电化学传感: 十八胺官能化的石墨烯囊泡已被合成用于对苯二酚进行电化学传感,这证明了 ODA 在提高电化学传感器的灵敏度和特异性方面的效用 (Li 等人,2018 年)。

作用机制

安全和危害

Octadecylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

Octadecylamine hydrochloride has been used to modify the surface of cellulose to produce organophilic cellulose nanocrystals, which can be used as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems . It has also been used in the flotation of KCl from NaCl-containing complex systems .

属性

IUPAC Name |

octadecan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

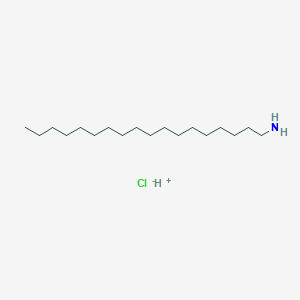

CCCCCCCCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883759 | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1838-08-0 | |

| Record name | Octadecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3V50Q0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)

![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)